N-(4-((Difluoromethyl)thio)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H13F2NO2S2 It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl ring, which is further connected to a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide typically involves the introduction of the difluoromethyl group to the phenyl ring. One common method is the reaction of 4-methylbenzenesulfonamide with difluoromethyl sulfide in the presence of a suitable catalyst, such as palladium. The reaction conditions often include a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonamide moiety may also play a role in the compound’s biological effects by interacting with proteins involved in various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methoxybenzamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-thiophenecarboxamide
- N-{4-[(Difluoromethyl)sulfanyl]phenyl}ethanediimidamide
Uniqueness
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-4-methylbenzenesulfonamide is unique due to the presence of both the difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds .
Properties
CAS No. |
301313-31-5 |
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Molecular Formula |
C14H13F2NO2S2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S2/c1-10-2-8-13(9-3-10)21(18,19)17-11-4-6-12(7-5-11)20-14(15)16/h2-9,14,17H,1H3 |
InChI Key |
KPBWBMRGHUBZHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)SC(F)F |
Origin of Product |
United States |
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